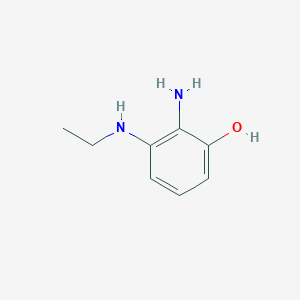
2-Amino-3-(ethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(ethylamino)phenol, also known as 2-Amino-3-Ethylaminophenol or 2-Amino-3-Ethylamino-Phenol (CAS number: 140-72-7), is an organic compound with the chemical formula C8H12N2O. It is commonly used as a dye intermediate, and it has also been studied for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
2-Amino-3-(ethylamino)phenol has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a biosensor for the detection of heavy metals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(ethylamino)phenol is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-3-(ethylamino)phenol has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, it has been found to have a protective effect on liver and kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-3-(ethylamino)phenol in lab experiments is its low cost and availability. It is also relatively easy to synthesize. However, one limitation is that it may have potential toxicity and side effects. Therefore, caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions that could be explored in the study of 2-Amino-3-(ethylamino)phenol. One potential direction is to further investigate its potential as a biosensor for the detection of heavy metals. Another direction is to explore its potential use as a therapeutic agent for various diseases, such as inflammation and oxidative stress-related disorders. Additionally, further studies could be conducted to determine its potential toxicity and side effects, as well as its optimal dosage and administration.
Métodos De Síntesis
The synthesis of 2-Amino-3-(ethylamino)phenol can be achieved through several methods. One common method involves the reduction of 2-Nitro-3-(ethylamino)phenol with sodium sulfide. Another method involves the reaction of 3-Aminoacetophenone with ethylamine in the presence of Raney nickel catalyst. The yield of the reaction is typically around 60-70%.
Propiedades
Número CAS |
177478-31-8 |
|---|---|
Nombre del producto |
2-Amino-3-(ethylamino)phenol |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-amino-3-(ethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,10-11H,2,9H2,1H3 |
Clave InChI |
BQMICSCSADVJQA-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C(=CC=C1)O)N |
SMILES canónico |
CCNC1=C(C(=CC=C1)O)N |
Sinónimos |
Phenol, 2-amino-3-(ethylamino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



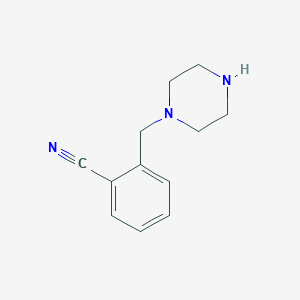
![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)
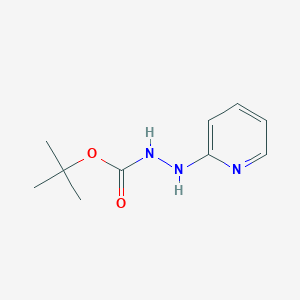



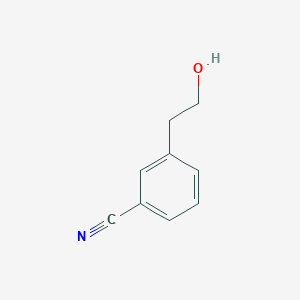

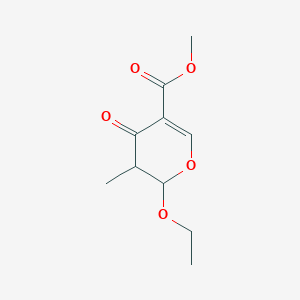
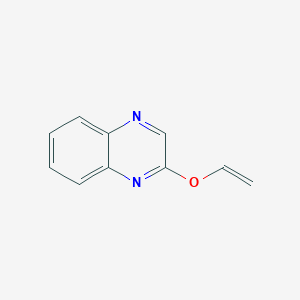
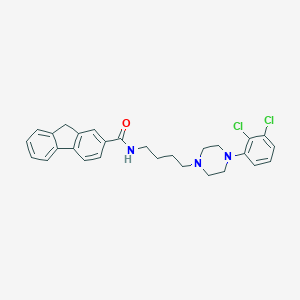

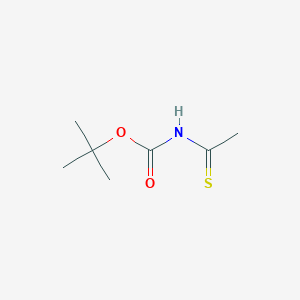
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)